L-2-Amino-4-methoxy-trans-3-butenoic acid

Description

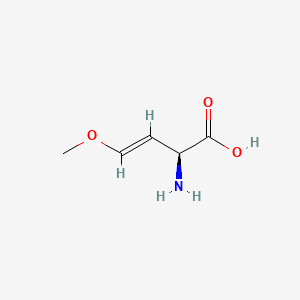

Structure

3D Structure

Properties

IUPAC Name |

(E,2S)-2-amino-4-methoxybut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-9-3-2-4(6)5(7)8/h2-4H,6H2,1H3,(H,7,8)/b3-2+/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOPMQJRUIOMJO-ZPYNKGFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901034580 | |

| Record name | (2S,3E)-2-Amino-4-methoxy-3-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35891-72-6 | |

| Record name | 2-Amino-4-methoxy-3-butenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035891726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3E)-2-Amino-4-methoxy-3-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Origin and Ecological Distribution of L 2 Amino 4 Methoxy Trans 3 Butenoic Acid

Primary Production by Pseudomonas aeruginosa Strains

Pseudomonas aeruginosa is the principal producer of L-2-Amino-4-methoxy-trans-3-butenoic acid (AMB). asm.org The biosynthesis of this compound is a complex process encoded by a specific gene cluster, and its production has been identified in various strains of this bacterium.

The synthesis of AMB in P. aeruginosa is governed by the ambABCDE gene cluster. nih.govasm.org This cluster contains genes for two non-ribosomal peptide synthetases (NRPSs), AmbB and AmbE, which are central to the assembly of the molecule. frontiersin.orgnih.gov The biosynthesis involves the precursor amino acids L-glutamate and L-alanine. frontiersin.orgnih.gov Specifically, the process utilizes one molecule of L-glutamate and two molecules of L-alanine to form a tripeptide precursor on a thiotemplate. frontiersin.orgnih.gov This precursor then undergoes modification by other enzymes in the cluster to yield the final AMB molecule. frontiersin.orgnih.gov

Several strains of P. aeruginosa have been documented to produce AMB. The reference strain PAO1 is a known producer, and the biosynthetic gene cluster was first identified in this strain. nih.govasm.org Overexpression of the amb gene cluster in P. aeruginosa PA7, a strain that does not naturally produce AMB, resulted in the production of the compound, confirming the role of this gene cluster. asm.org Furthermore, a clinical isolate from a case of keratitis, designated as strain E3, has been shown to be a potent producer of AMB. arvojournals.orgarvojournals.org

| Strain | Significance | Reference |

|---|---|---|

| PAO1 | Model laboratory strain in which the amb gene cluster was identified. | nih.govasm.org |

| E3 | Keratitis-associated clinical isolate, potent AMB producer. | arvojournals.orgarvojournals.org |

| PA7 (engineered) | Natural non-producer engineered to produce AMB by introducing the amb gene cluster. | asm.org |

Identification of AMB or Related Analogues in Other Bacterial Species

While AMB itself is primarily associated with P. aeruginosa, other bacteria produce structurally and functionally related compounds known as oxyvinylglycines. frontiersin.orgnih.gov These analogues share a similar core structure and often exhibit inhibitory activity against pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. frontiersin.orgnih.gov

Streptomyces species are known to produce several oxyvinylglycine compounds, including aminoethoxyvinylglycine (AVG), dimethyliminooxyvinylglycine, and guanidinooxyvinylglycine. frontiersin.orgnih.gov Another related compound is rhizobitoxine, which is produced by Bradyrhizobium japonicum and Pseudomonas andropogonis. nih.govasm.org More recently, 4-formylaminooxyvinylglycine (FVG) was isolated from Pseudomonas fluorescens strain WH6. nih.govnih.gov

| Compound | Producing Organism(s) | Reference |

|---|---|---|

| Aminoethoxyvinylglycine (AVG) | Streptomyces spp. | frontiersin.orgnih.gov |

| Dimethyliminooxyvinylglycine | Streptomyces spp. | nih.gov |

| Guanidinooxyvinylglycine | Streptomyces spp. | nih.gov |

| Rhizobitoxine | Bradyrhizobium japonicum, Pseudomonas andropogonis | nih.govasm.org |

| 4-formylaminooxyvinylglycine (FVG) | Pseudomonas fluorescens WH6 | nih.govnih.gov |

Ecological Contexts of AMB Production in Microbial Interactions

The production of AMB by P. aeruginosa is not without ecological consequence. This metabolite has been shown to have antagonistic effects on a range of other microorganisms, suggesting a role in microbial competition and niche establishment.

AMB exhibits antibiotic properties, inhibiting the growth of various bacteria. Early studies identified its inhibitory effect on Bacillus subtilis and Escherichia coli. asm.org More recent research has demonstrated that AMB can also inhibit the growth of the plant pathogen Erwinia amylovora, the causative agent of fire blight in fruit trees. nih.govresearchgate.net Additionally, it has been noted to inhibit the growth of the human pathogen Staphylococcus aureus. nih.gov

Beyond its antibacterial activity, AMB also plays a role in the interactions between P. aeruginosa and eukaryotes. It has been shown to inhibit the growth of the free-living amoeba Acanthamoeba castellanii and can induce its encystment. nih.gov Furthermore, AMB has been observed to interfere with the germination of certain grassy weed seeds, indicating a potential allelopathic function. nih.govresearchgate.net These findings underscore the multifaceted ecological role of AMB as a competitive tool in diverse environments.

Mechanisms of Action of L 2 Amino 4 Methoxy Trans 3 Butenoic Acid at the Molecular and Cellular Level

Irreversible Inhibition of Pyridoxal (B1214274) Phosphate (B84403) (PLP)-Dependent Enzymes

The principal mechanism through which L-2-Amino-4-methoxy-trans-3-butenoic acid exerts its toxic effects is via the irreversible inhibition of pyridoxal phosphate (PLP)-dependent enzymes. jst.go.jpfrontiersin.org These enzymes are crucial for a vast array of metabolic reactions, particularly those involving amino acids. By targeting this broad class of enzymes, the compound disrupts critical cellular functions.

Research has demonstrated that this compound is an effective inhibitor of serine hydroxymethyltransferase, a key PLP-dependent enzyme. nih.gov In studies utilizing cytosolic extracts from Walker carcinoma cells, the compound was found to inhibit this enzyme in a non-competitive manner with respect to L-serine. nih.gov The kinetics of this interaction point towards an irreversible inhibition, where the compound acts as a substrate analogue. nih.gov

This compound has been identified as an irreversible inhibitor of the PLP-linked enzyme aspartate aminotransferase. nih.gov The mechanism of this inhibition is a classic example of "suicide inactivation." The compound initially acts as a substrate for the enzyme. nih.gov Through the enzymatic process, it is converted into a highly reactive intermediate, which then forms a covalent bond with a residue at the active site of the enzyme, leading to its irreversible inactivation. nih.gov This highlights the compound's ability to target general aminotransferases, which are vital for amino acid metabolism. nih.gov

As a structural analogue of methionine, this compound significantly disrupts methionine metabolism. nih.govnih.govcapes.gov.br In Walker carcinoma cells, it is transported via the methionine carrier system, leading to a dose-dependent reduction in the acid-soluble pool of methionine. capes.gov.br This disruption extends to the inhibition of macromolecular methylation and protein synthesis. capes.gov.br Specifically, the incorporation of the methyl group from methionine into acid-insoluble materials is more significantly depressed than the incorporation of the amino acid backbone itself, indicating a targeted inhibition of methylation processes. capes.gov.br In response to this, the intracellular levels of S-adenosyl-l-methionine (SAM) and the activity of tRNA methylase are notably elevated within 24 hours of treatment, representing a cellular attempt to counteract the inhibitory effects. capes.gov.br

In prokaryotes such as Escherichia coli, this compound functions as a methionine antagonist. nih.govarvojournals.org Its growth-inhibitory effects on E. coli can be reversed by the addition of methionine to the growth medium, confirming its role in disrupting methionine-dependent pathways. arvojournals.org

Impact of this compound on Methionine Metabolism in Walker Carcinoma Cells

| Parameter | Effect of this compound | Reference |

|---|---|---|

| Acid-Soluble Methionine Pool | Initial dose-related depression | capes.gov.br |

| Incorporation of [methyl-3H]methionine into Acid-Insoluble Material | Greater depression compared to the incorporation of the amino acid backbone | capes.gov.br |

| Protein Synthesis | Inhibited | capes.gov.br |

| Intracellular S-Adenosyl-l-methionine (SAM) Levels | Elevated within 24 hours of treatment | capes.gov.br |

| tRNA Methylase Specific Activity | Elevated more than two-fold within 24 hours of treatment | capes.gov.br |

Role as a Substrate Analogue and Suicide Inhibitor

The inhibitory action of this compound is characteristic of a substrate analogue that functions as a suicide inhibitor. nih.gov This type of inhibitor is chemically unreactive on its own but is transformed into a highly reactive molecule by the catalytic action of its target enzyme. nih.gov In the case of enzymes like serine hydroxymethyltransferase and aspartate aminotransferase, the compound binds to the active site and undergoes an initial enzymatic transformation. nih.govnih.gov This process generates a reactive species that then covalently modifies the enzyme, leading to its irreversible inactivation. nih.gov This mechanism-based inhibition is highly specific to the target enzyme.

Broader Cellular and Physiological Effects in Prokaryotic and Eukaryotic Systems

The potent inhibition of essential enzymes by this compound translates into broad-spectrum toxicity against both prokaryotic and eukaryotic organisms. nih.govfrontiersin.org

In prokaryotes, it has been shown to inhibit the growth of bacteria such as Bacillus subtilis and Erwinia amylovora, the latter being the causative agent of fire blight in orchard crops. nih.gov Its activity as a methionine antagonist is particularly evident in E. coli. nih.govarvojournals.org

In eukaryotic systems, this compound exhibits significant antitumor activity. nih.govcapes.gov.br Studies on cultured Walker carcinoma cells have demonstrated its ability to inhibit growth and interfere with critical metabolic pathways. nih.govcapes.gov.br Furthermore, it has been shown to affect the protozoan Acanthamoeba castellanii, where at concentrations of 0.5 mM or higher, it inhibits growth in rich medium and induces encystment in a salt buffer. nih.gov

Cellular and Physiological Effects of this compound

| Organism/Cell Type | Observed Effect | Reference |

|---|---|---|

| Bacillus subtilis | Growth inhibition | nih.gov |

| Erwinia amylovora | Growth inhibition | nih.gov |

| Escherichia coli | Growth inhibition (reversible by methionine) | nih.govarvojournals.org |

| Walker Carcinoma Cells | Growth inhibition, inhibition of methionine metabolism and macromolecular methylation | nih.govcapes.gov.br |

| Acanthamoeba castellanii | Growth inhibition and induction of encystment | nih.gov |

Ecological Roles and Inter Organismal Interactions of L 2 Amino 4 Methoxy Trans 3 Butenoic Acid

Antimicrobial Activity and Antagonistic Effects on Competing Microorganisms

AMB exhibits notable antimicrobial properties, enabling its producer, P. aeruginosa, to suppress the growth of various competing bacteria. This antagonistic capability is a key component of its ecological strategy, allowing it to thrive in diverse and competitive environments.

Research has demonstrated that AMB is a strong inhibitor of Erwinia amylovora, the bacterium responsible for fire blight, a destructive disease affecting orchard crops nih.govresearchgate.net. Culture filtrates from P. aeruginosa strains that overproduce AMB have been shown to effectively inhibit the growth of this plant pathogen nih.gov. Significantly, AMB is also effective against isolates of E. amylovora that have developed resistance to other antimicrobial compounds like 4-formylaminooxyvinylglycine, suggesting that its mode of action may differ from other oxyvinylglycines nih.gov. The potential for AMB in agricultural applications is highlighted by studies where its biosynthesis genes were successfully expressed in other bacteria, conferring upon them the ability to inhibit E. amylovora nih.govresearchgate.net.

While direct studies on the isolated compound's effect on Xanthomonas oryzae pv. oryzae, the causative agent of bacterial blight in rice, are less detailed, the production of antimicrobial metabolites like AMB by biocontrol strains of P. aeruginosa is considered a factor in their ability to suppress a wide range of plant diseases, including those caused by Xanthomonas species researchgate.net.

The antimicrobial spectrum of AMB extends beyond plant pathogens. It was originally identified during screenings for new antibiotics due to its ability to reversibly inhibit the growth of bacteria such as Bacillus subtilis and Escherichia coli frontiersin.orgnih.gov. The inhibitory effect on E. coli is particularly well-documented and has been utilized to develop bioassays for detecting AMB production frontiersin.orgresearchgate.net.

The growth inhibition of E. coli can be reversed by the addition of methionine, which indicates that AMB acts as an antagonist to this essential amino acid in E. coli arvojournals.org. Research comparing different P. aeruginosa strains has quantified this inhibitory effect. For instance, a keratitis-associated strain of P. aeruginosa (E3) exhibited a significantly larger zone of inhibition against E. coli K12 than the standard PAO1 strain, an effect attributed to higher AMB production arvojournals.org.

| P. aeruginosa Strain | Description | Zone of Inhibition (mm) |

|---|---|---|

| E3 | Keratitis-associated isolate (High AMB producer) | 27.6 ± 1.6 |

| PAO1 | Standard laboratory strain (Positive control) | 16.1 ± 2.5 |

| PA2302 | NRPS mutant (AMB-negative) | 13.0 ± 0.0 |

Interactions with Plants and Phytotoxic Manifestations

AMB significantly influences plant life, primarily by inhibiting a crucial developmental stage: seed germination. This phytotoxic effect can be viewed as a microbial strategy to manage the local plant environment.

AMB is a potent seed Germination-Arrest Factor (GAF) elifesciences.org. It interferes with the germination of various plant species, particularly graminaceous plants like the grassy weed Poa annua (annual bluegrass) nih.govresearchgate.net. When seeds are exposed to AMB, the germination process is typically blocked shortly after the initial emergence of the plumule and coleorhiza researchgate.net. This effect can be irreversible, even after short exposure periods, effectively preventing the establishment of seedlings researchgate.net. This activity suggests an ecological role for AMB in controlling competing flora in the rhizosphere.

Studies using the model plant Arabidopsis thaliana have elucidated the molecular pathway through which AMB exerts its inhibitory effect. The presence of AMB triggers a germination block by hijacking key components of the plant's own hormonal signaling pathways elifesciences.org.

Specifically, AMB's activity requires DELLA proteins, which are central repressors of plant growth and germination. In seeds treated with AMB, these DELLA factors promote the accumulation of another germination repressor protein, ABI5 (ABSCISIC ACID INSENSITIVE 5) elifesciences.org. This action is notably independent of the plant hormone gibberellic acid (GA), which normally promotes germination by triggering the degradation of DELLA proteins. By stabilizing DELLA and subsequently ABI5, AMB effectively halts the germination process, overriding the normal developmental cues elifesciences.org.

Plants exhibit a unique form of avoidance or tolerance to AMB's toxicity at the seed stage. The germination arrest itself serves as a protective response elifesciences.org. AMB is known to be harmful and cause severe developmental defects in young, actively growing seedlings. However, the embryo within a germination-arrested seed remains protected from these toxic effects elifesciences.org.

This strategy allows the seed to "wait out" the unfavorable conditions. If the exposure to AMB or the AMB-producing P. aeruginosa is removed, the arrested seeds are capable of resuming germination and developing into viable, healthy plants elifesciences.org. This represents a passive but effective strategy to avoid seedling damage in a soil environment where pathogenic or competing microbes are present.

Interactions with Eukaryotic Microorganisms (e.g., Acanthamoeba castellanii)

L-2-Amino-4-methoxy-trans-3-butenoic acid, a toxic antimetabolite produced by the opportunistic pathogen Pseudomonas aeruginosa, has been studied for its effects on eukaryotic microorganisms like the free-living amoeba Acanthamoeba castellanii. nih.gov Research using an A. castellanii cell model was conducted to evaluate AMB's potential as a virulence factor. nih.govnih.gov

While direct toxicity at ecologically relevant concentrations may be limited, the interaction between P. aeruginosa and A. castellanii is multifaceted. The bacteria are known to accumulate on the surface of the amoeba, and in co-infection scenarios, they can mutually exacerbate damage to host cells. nih.gov

| Parameter | Observed Effect | Effective Concentration | Reference |

|---|---|---|---|

| Amoebal Growth (in rich medium) | Inhibited in a dose-dependent manner | Not specified, but considered high | nih.govnih.gov |

| Amoebal State (in salt buffer) | Induced encystment | ≥ 0.5 mM | nih.gov |

| Virulence Contribution | Considered unlikely to be a strong contributor | Effective concentrations are high | nih.govnih.gov |

Contribution of AMB to Pseudomonas aeruginosa Virulence and Competitive Fitness

While the role of AMB as a primary virulence factor against eukaryotic hosts like A. castellanii is questioned due to the high concentrations required for effect, its importance in the broader context of microbial competition and competitive fitness is more evident. nih.govnih.gov AMB is a potent antibiotic and toxin that allows P. aeruginosa to thrive and compete in diverse ecological niches, including soil and water environments, as well as in pathogenic contexts. asm.org

AMB's mechanism of action often involves functioning as a methionine antimetabolite. nih.gov For instance, in studies involving a keratitis-associated strain of P. aeruginosa, the growth inhibition of Escherichia coli caused by AMB was significantly reversed by the addition of methionine to the medium. arvojournals.org This antimetabolite activity is a key component of its contribution to the competitive fitness of P. aeruginosa.

The compound's inhibitory effects are not limited to a single species. Research has demonstrated that AMB can inhibit the growth of significant plant and animal pathogens, highlighting its role in inter-organismal interactions. nih.gov This broad-spectrum activity suggests that AMB is a crucial tool for P. aeruginosa in competing with other microbes for resources and space.

| Target Organism | Observed Effect | Reference |

|---|---|---|

| Bacillus subtilis | Growth inhibition | nih.gov |

| Escherichia coli | Growth inhibition | nih.govarvojournals.org |

| Erwinia amylovora (Fire blight pathogen) | Strongly inhibited growth | nih.govresearchgate.net |

| Staphylococcus aureus | Growth inhibition | nih.gov |

| Grassy Weed Seeds (e.g., Poa annua) | Weakly interfered with seed germination | researchgate.net |

Interconnections with Bacterial Quorum Sensing Systems (e.g., IQS system)

The regulation of AMB production is linked to the complex cell-to-cell communication networks in P. aeruginosa known as quorum sensing (QS). There has been significant scientific debate regarding the relationship between the AMB biosynthetic gene cluster, ambABCDE, and the Integrating Quorum Sensing (IQS) system. nih.govnih.gov

However, subsequent studies have refuted this initial hypothesis. It is now understood that the ambABCDE gene cluster's function is the synthesis of the antimetabolite AMB, not the IQS signal molecule. nih.govacs.org The compound identified as the IQS signal is, in fact, aeruginaldehyde, which is a by-product of the biosynthesis or degradation of the siderophore pyochelin. nih.govresearchgate.net

Despite this correction, a crucial interconnection exists. The production of AMB is controlled by the IQS quorum sensing system. researchgate.net This establishes a regulatory link where a QS signaling pathway modulates the production of a key competitive weapon. This hierarchical control allows P. aeruginosa to coordinate the expression of this antimetabolite with population density, ensuring its production is most effective during group-level activities like establishing an infection or competing within a microbial community.

| Finding | Description | Status | Reference |

|---|---|---|---|

| Initial Hypothesis | The ambABCDE gene cluster is responsible for the biosynthesis of the IQS signal molecule. | Incorrect/Refuted | nih.govnih.govfrontiersin.org |

| Clarification 1 | The ambABCDE gene cluster is responsible for the biosynthesis of the antimetabolite this compound (AMB). | Current Understanding | nih.govacs.org |

| Clarification 2 | The IQS signal molecule is aeruginaldehyde, a by-product of pyochelin biosynthesis. | Current Understanding | nih.govresearchgate.net |

| Current Interconnection | The production of AMB is controlled by the IQS quorum sensing system. | Current Understanding | researchgate.net |

Advanced Methodologies for the Academic Study of L 2 Amino 4 Methoxy Trans 3 Butenoic Acid

Genetic Engineering and Molecular Biology Approaches

Genetic manipulation provides fundamental insights into the genes responsible for AMB synthesis.

Targeted Gene Deletions and Heterologous Expression of the amb Cluster

The biosynthesis of AMB is governed by a five-gene cluster, ambABCDE, found in P. aeruginosa. nih.govresearchgate.net Researchers have utilized targeted gene deletions to confirm the necessity of this cluster for AMB production. For instance, creating an in-frame deletion of the ambE gene in P. aeruginosa strain PAO1 resulted in a mutant strain that could no longer produce AMB. asm.org This demonstrates that the amb gene cluster is essential for biosynthesis. frontiersin.orgnih.gov

Further confirmation of the cluster's role comes from heterologous expression studies. The entire ambABCDE gene cluster was transferred from a producing strain into P. aeruginosa PA7, a natural non-producer. nih.govnih.gov This resulted in the engineered PA7 strain gaining the ability to produce AMB, with overexpression leading to a more than 25-fold increase in yield compared to the wild-type PAO1 strain. nih.gov Similarly, the amb cluster has been successfully expressed in Pseudomonas fluorescens CHA0, a different bacterial species. nih.gov This conferred upon P. fluorescens the ability to synthesize AMB, proving that the five-gene cluster is not only necessary but also sufficient for production. frontiersin.orgnih.gov These experiments are crucial for confirming gene function and for developing platforms for enhanced production of the compound. st-andrews.ac.uk

| Strain/Construct | Genetic Modification | Outcome | Reference |

| P. aeruginosa PAO6665 | In-frame deletion of ambE | AMB production abolished | asm.org |

| P. aeruginosa PA7/pME9618 | Heterologous expression of ambABCDE cluster | Gained ability to produce AMB; >25-fold overproduction | nih.gov |

| P. fluorescens CHA0 | Heterologous expression of ambABCDE cluster | Gained ability to produce AMB | nih.gov |

Site-Directed Mutagenesis for Structure-Function Analysis of Biosynthetic Enzymes

Site-directed mutagenesis is a precision tool used to probe the structure-function relationships of the enzymes involved in AMB biosynthesis. nih.govnih.govinteresjournals.org The pathway involves two key non-ribosomal peptide synthetases (NRPS), AmbB and AmbE. nih.govresearchgate.net These enzymes use specific domains to select, activate, and link the amino acid building blocks. nih.gov

To understand how these enzymes work, scientists introduce specific point mutations into their genetic code and observe the effect on function. For example, the adenylation (A) domain of an NRPS is responsible for recognizing and activating a specific amino acid. Mutagenesis studies on the A domain of AmbE confirmed its role in activating L-glutamate. nih.gov Similarly, the thiolation (T) domain is where the activated amino acid is attached. The active site of the T domain contains a critical serine residue. Mutating this serine to an alanine (B10760859) (e.g., S768A in AmbB or S1819A in AmbE) renders the domain inactive, preventing it from being loaded with its respective amino acid and thus halting the biosynthetic process. frontiersin.orgnih.gov These experiments have been instrumental in identifying L-alanine as the substrate for AmbB and L-glutamate for the T1 domain of AmbE. nih.govresearchgate.netfrontiersin.org

| Enzyme | Mutation | Purpose | Result | Reference |

| AmbB | S768A | Investigate the function of the thiolation (T) domain | Abolished loading of L-alanine onto the enzyme | frontiersin.orgnih.gov |

| AmbE | S1286A | Investigate the function of the first thiolation (T1) domain | Prevented loading of L-glutamate onto the T1 domain | frontiersin.org |

| AmbE | S1819A | Investigate the function of the second thiolation (T2) domain | Prevented loading of L-alanine onto the T2 domain | frontiersin.org |

| AmbE | D644A, K1230T | Investigate the function of the adenylation (A) domain | Abolished protein loading with L-glutamate | nih.gov |

Biochemical and Enzymological Characterization Techniques

In vitro studies using purified enzymes are critical for dissecting the individual steps of the AMB biosynthetic pathway.

Enzyme Activity Assays (ATP-PPi Exchange, Aminoacylation)

Two primary types of assays are used to characterize the NRPS enzymes AmbB and AmbE.

The ATP-pyrophosphate (ATP-PPi) exchange assay is used to determine which amino acid an A-domain selects and activates. researchgate.netfrontiersin.org The activation reaction, which consumes ATP and releases pyrophosphate (PPi), is reversible. By providing the enzyme with [³²P]-labeled PPi and a specific amino acid, the reverse reaction can be monitored by the formation of radioactive [³²P]ATP. nih.gov Significant [³²P]ATP formation occurs only in the presence of the enzyme's preferred amino acid substrate. Through this method, L-alanine was confirmed as the specific substrate for AmbB, and L-glutamate was identified as the substrate for AmbE. nih.govfrontiersin.orgnih.govunil.ch

The aminoacylation assay directly measures the loading of a radiolabeled amino acid onto the enzyme's T-domain. researchgate.netfrontiersin.org The enzyme is incubated with a ¹⁴C-labeled amino acid, and after a set time, the protein is precipitated to separate it from the unbound amino acids. researchgate.net The radioactivity of the precipitated protein is then measured to quantify the amount of amino acid that has been covalently attached. These assays demonstrated that AmbB loads ¹⁴C-L-alanine onto its own T-domain and also facilitates the loading of L-alanine onto the T2 domain of AmbE in a process known as trans-loading. nih.govfrontiersin.orgunil.ch Correspondingly, ¹⁴C-L-glutamate was shown to be loaded onto the T1 domain of AmbE. nih.govfrontiersin.orgnih.gov

Mass Spectrometry-Based Analysis of Reaction Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify molecules based on their mass-to-charge ratio. In the study of AMB biosynthesis, MS is essential for identifying transient intermediates that are covalently bound to the synthetase enzymes. nih.govresearchgate.netunil.ch

After incubating the biosynthetic enzymes (AmbB and AmbE) with their substrates and cofactors, the enzymes are proteolytically digested, typically with trypsin. frontiersin.org The resulting peptides, some of which are still attached to the biosynthetic intermediates, are then analyzed by high-resolution mass spectrometry. frontiersin.org This approach has allowed researchers to capture snapshots of the assembly line process. For example, analysis revealed a dipeptide (L-Glu-L-Ala) attached to the T1 domain of AmbE and a tripeptide precursor (L-Ala-L-Glu-L-Ala) attached to the T2 domain. nih.govfrontiersin.orgnih.govunil.ch When the modifying enzymes AmbC and AmbD were included in the assay, these peptides were no longer detected; instead, a modified tripeptide, L-Ala-AMB-L-Ala, was found attached to the T2 domain. nih.govfrontiersin.org This provides direct evidence that the central glutamate (B1630785) residue is converted into AMB while attached to the enzyme complex. nih.govunil.ch

Phenotypic Bioassays for Biological Activity Assessment

To assess the biological effects of AMB, researchers use various phenotypic bioassays that measure its impact on different organisms.

A common method is the agar (B569324) diffusion assay , which tests for antimicrobial activity. nih.gov In this assay, a lawn of a susceptible indicator bacterium, such as Escherichia coli K-12, is spread on an agar plate. nih.govarvojournals.org A sample containing AMB (either a purified solution or supernatant from a culture of a producing strain) is applied to a paper disc or placed in a well on the agar. nih.govarvojournals.org If AMB inhibits bacterial growth, a clear zone of inhibition will form around the sample. nih.gov This method has been used to confirm AMB production by P. aeruginosa and to demonstrate that the growth inhibition of E. coli can be reversed by the addition of methionine. arvojournals.org Similar growth inhibition assays have shown that AMB is highly effective against Erwinia amylovora, the bacterium that causes fire blight in fruit trees. nih.gov

Other bioassays have revealed different activities. AMB was found to inhibit the growth of the amoeba Acanthamoeba castellanii in a dose-dependent manner and, at higher concentrations, to induce its transformation into a dormant cyst form. fao.org Furthermore, AMB exhibits herbicidal properties, as demonstrated by its ability to interfere with and arrest the seed germination of grassy weeds like Poa annua. nih.gov

| Bioassay Type | Target Organism | Observed Effect | Reference |

| Agar Diffusion / Growth Inhibition | Escherichia coli K-12 | Reversible growth inhibition | asm.orgnih.govarvojournals.org |

| Growth Inhibition | Erwinia amylovora | Strong growth inhibition | nih.gov |

| Growth and Encystment Assay | Acanthamoeba castellanii | Growth inhibition and induction of encystment | fao.org |

| Seed Germination Assay | Poa annua (annual bluegrass) | Weak interference with germination | nih.gov |

In vitro Antimicrobial Assays

The antimicrobial properties of L-2-Amino-4-methoxy-trans-3-butenoic acid (AMB) have been investigated through various in vitro assays, primarily focusing on its inhibitory effects against a range of bacteria. These studies are crucial for understanding its potential role in microbial competition. frontiersin.org

Commonly employed methods include growth inhibition bioassays and disk diffusion assays. A typical bioassay involves using an indicator organism, such as Escherichia coli K-12, plated on a minimal medium. asm.orgarvojournals.org The production of AMB by a test strain, like Pseudomonas aeruginosa, creates a zone of growth inhibition around the colony. asm.org This inhibition can be reversed by supplementing the medium with methionine, which acts as an antagonist to AMB in E. coli. asm.orgarvojournals.org

Research has demonstrated that AMB exhibits potent inhibitory activity against several bacterial species. It was originally identified as a growth inhibitor of Bacillus subtilis and Escherichia coli. nih.gov It also strongly inhibits the growth of Erwinia amylovora, the bacterium responsible for fire blight in orchard crops. unil.chnih.govresearchgate.net Notably, AMB is effective against a 4-formylaminooxyvinylglycine-resistant isolate of E. amylovora, suggesting a at least partially different molecular target compared to other related oxyvinylglycines. unil.chnih.gov Unpublished observations have also noted its activity against the significant pathogen Staphylococcus aureus. frontiersin.org

In a specific application of the disk diffusion assay, the supernatant from cultures of different P. aeruginosa strains was tested against E. coli ATCC 27325. A keratitis-associated strain (E3), which is a high producer of AMB, showed a significantly larger zone of inhibition compared to the standard laboratory strain PAO1 and an AMB-negative mutant (PA2302). arvojournals.org

| P. aeruginosa Strain | Indicator Strain | Mean Inhibition Zone (mm) |

| E3 (High AMB producer) | E. coli ATCC 27325 | 27.6 ± 1.6 |

| PAO1 (Control) | E. coli ATCC 27325 | 16.1 ± 2.5 |

| PA2302 (ambE Mutant) | E. coli ATCC 27325 | 13.0 ± 0.0 |

Data sourced from a study on AMB production by a keratitis-associated P. aeruginosa strain. arvojournals.org

Seed Germination and Plant Growth Inhibition Assays

The phytotoxic effects of this compound have been evaluated using seed germination and plant growth inhibition assays. These studies highlight its role as a natural herbicide and germination-arrest factor. unil.ch Culture filtrates from a P. aeruginosa strain engineered to overproduce AMB were found to interfere with the seed germination of the grassy weed Poa annua. unil.chnih.govresearchgate.net

The assays typically involve exposing seeds of target plant species to culture filtrates containing the compound and observing the effects on germination rates and subsequent seedling growth. unil.chnih.gov When a model biocontrol strain of Pseudomonas fluorescens (CHA0) was engineered to produce AMB, it gained the ability to weakly interfere with the germination of several graminaceous seeds. unil.chnih.gov This demonstrates that the production of AMB is directly linked to the observed phytotoxic activity. The compound is part of a family of molecules known as oxyvinylglycines, which are recognized for their ability to irreversibly inhibit pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes in plants, bacteria, and animals. frontiersin.orgnih.gov

Cell Culture Models for Host-Pathogen Interaction Studies

Another model used to assess virulence is the Galleria mellonella (greater wax moth) larvae. A study investigated the virulence of a keratitis-associated P. aeruginosa strain (E3) that produces AMB, comparing it to an AMB-negative mutant strain (PA2302) and its parent strain (PAO1). arvojournals.org The larvae injected with the AMB-producing E3 strain showed a significantly lower health index score and faster time to death compared to those injected with the mutant or parent strains, confirming that the keratitis-associated strain is highly virulent, possibly due to its ability to produce AMB. arvojournals.org

Bioinformatics and Computational Approaches for Pathway Prediction and Analysis

Bioinformatics and computational tools have been indispensable in elucidating the biosynthetic pathway of this compound. Analysis of the P. aeruginosa genome led to the identification of a five-gene cluster, ambABCDE, responsible for the compound's production. frontiersin.orgasm.orgnih.govnih.gov

Computational analysis of the protein sequences encoded by this gene cluster provided initial predictions about their functions. frontiersin.orgasm.orgnih.gov The ambA gene product was predicted to be a LysE-type transporter, likely responsible for exporting AMB out of the bacterial cell. asm.orgnih.gov The proteins AmbB and AmbE were identified as non-ribosomal peptide synthetases (NRPSs) due to their characteristic modular structure. frontiersin.orgasm.orgnih.gov Further bioinformatics analysis of the NRPS domains predicted that AmbB possesses one thiolation (T) domain, while AmbE has two T domains, suggesting that AMB is synthesized from a tripeptide precursor assembled on this enzyme complex. nih.govnih.govunil.ch Finally, AmbC and AmbD were predicted to be iron(II)/α-ketoglutarate-dependent oxygenases, enzymes typically involved in hydroxylation reactions. frontiersin.orgasm.orgnih.gov

These computational predictions formed a biosynthetic model that guided subsequent in vitro biochemical assays. frontiersin.orgnih.gov The model proposed that the NRPS machinery assembles a tripeptide, L-Ala-L-Glu-L-Ala, which is then modified by the oxygenases to form the final AMB product while still attached to the enzyme. nih.govnih.govunil.ch This synergy between computational prediction and experimental validation was critical in deciphering the complex biosynthesis of AMB. nih.gov

| Gene | Predicted Protein Product | Predicted Function |

| ambA | AmbA | LysE-type transmembrane transporter for AMB export. asm.orgnih.gov |

| ambB | AmbB | Non-ribosomal peptide synthetase (NRPS) with one thiolation domain. frontiersin.orgasm.orgnih.gov |

| ambC | AmbC | Iron(II)/α-ketoglutarate-dependent oxygenase. frontiersin.orgasm.orgnih.gov |

| ambD | AmbD | Iron(II)/α-ketoglutarate-dependent oxygenase. frontiersin.orgasm.orgnih.gov |

| ambE | AmbE | Non-ribosomal peptide synthetase (NRPS) with two thiolation domains. frontiersin.orgasm.orgnih.gov |

Future Research Directions and Potential Applications in Bioscience

Unraveling Remaining Biosynthetic and Regulatory Complexities of AMB

The biosynthesis of AMB is known to be governed by a five-gene cluster, ambABCDE, which is sufficient for its production. nih.govnih.gov This cluster encodes the necessary enzymatic machinery, including two non-ribosomal peptide synthetases (NRPS), AmbB and AmbE, and two iron(II)/α-ketoglutarate-dependent oxygenases, AmbC and AmbD. frontiersin.orgnih.gov Research has elucidated a thiotemplate mechanism where a tripeptide precursor, L-Ala-L-Glu-L-Ala, is assembled on the NRPS enzymes. frontiersin.orgnih.gov The central L-glutamate residue is then converted into AMB through the action of AmbC and AmbD. frontiersin.orgnih.gov

Despite this foundational understanding, significant questions regarding the precise regulation of the amb gene cluster remain. P. aeruginosa is known for its complex regulatory networks, such as quorum sensing, which controls the expression of many secondary metabolites and virulence factors. researchgate.net Future research should focus on how these global regulatory systems influence AMB production. Investigating the specific signaling molecules and transcription factors that activate or repress the amb operon in response to environmental cues or population density would provide a more complete picture of its biological role. For instance, studies have noted that the amb operon can be significantly downregulated under certain conditions, suggesting a sophisticated level of control. researchgate.net A deeper understanding of these regulatory circuits is essential for harnessing and optimizing AMB production for biotechnological purposes.

Table 1: The amb Gene Cluster of Pseudomonas aeruginosa

| Gene | Encoded Protein | Predicted Function |

|---|---|---|

| ambA | AmbA | Putative LysE-type transporter, likely involved in AMB export. frontiersin.orgnih.govasm.org |

| ambB | AmbB | Non-ribosomal peptide synthetase (NRPS) that activates and loads L-alanine. frontiersin.orgnih.gov |

| ambC | AmbC | Iron(II)/α-ketoglutarate-dependent oxygenase involved in modifying the precursor peptide. frontiersin.orgasm.org |

| ambD | AmbD | Iron(II)/α-ketoglutarate-dependent oxygenase involved in modifying the precursor peptide. frontiersin.orgasm.org |

Exploring AMB's Role in Complex Microbial Ecosystems and Multitrophic Interactions

P. aeruginosa thrives in diverse environments, from soil and water to chronic infections in humans, where it interacts with a multitude of other organisms. researchgate.netasm.org As a secreted secondary metabolite, AMB likely plays a significant role in mediating these interactions. frontiersin.orgresearchgate.net Its established toxicity to both prokaryotes and eukaryotes suggests it functions as a competitive weapon, allowing P. aeruginosa to inhibit the growth of rival bacteria and deter predators. nih.govnih.gov For example, AMB has been shown to inhibit the growth of the amoeba Acanthamoeba castellanii and induce its encystment, although this effect was observed at relatively high concentrations. fao.org

Future research should move beyond simple dual-organism interactions to explore the function of AMB in complex, multispecies microbial communities (microbiomes). Understanding how AMB production influences the structure and dynamics of these communities is a key ecological question. Moreover, the concept of multitrophic interactions—which involve more than two trophic levels—provides a framework for investigating AMB's broader ecological impact. cambridge.orgnih.gov For instance, AMB could indirectly protect the plant host of P. aeruginosa by inhibiting plant pathogens, or it could influence higher trophic levels by affecting organisms that feed on AMB-producing bacteria. cambridge.orgtamu.edu Investigating these complex, chemically-mediated interactions will provide a more holistic understanding of the ecological significance of AMB. nih.govsaskyavn.blog

Development of AMB or its Derivatives for Biocontrol and Related Biotechnological Applications

The potent biological activities of AMB suggest significant potential for its use in various biotechnological applications, particularly in agriculture. Research has already demonstrated that AMB strongly inhibits the growth of Erwinia amylovora, the bacterium responsible for fire blight, a destructive disease of orchard crops. nih.govresearchgate.net It also acts as a germination-arrest factor for certain grassy weeds. nih.gov

A promising avenue for future development is the engineering of established biocontrol agents to produce AMB. The successful expression of the ambABCDE gene cluster in Pseudomonas fluorescens CHA0, a well-known biocontrol strain, conferred upon it the ability to inhibit E. amylovora. nih.govresearchgate.net This strategy could be expanded to other microbial biocontrol agents to enhance their efficacy against a wider range of plant pathogens.

Furthermore, the development of AMB derivatives through chemical synthesis or synthetic biology presents another exciting frontier. nih.govresearchgate.netnih.gov By modifying the core structure of AMB, it may be possible to create new compounds with improved properties, such as enhanced specificity for a particular target, greater stability, or a broader spectrum of activity. illinois.eduillinois.edu This approach, which has been applied to other natural products, could lead to the development of novel, highly effective biocontrol agents for sustainable agriculture.

Table 2: Potential Biotechnological Applications of AMB

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Agricultural Biocontrol | Inhibition of Plant Pathogens | Strongly inhibits Erwinia amylovora, the causal agent of fire blight. nih.govresearchgate.net |

| Weed Management | Acts as a seed germination-arrest factor for grassy weeds like Poa annua. nih.gov | |

| Biotechnology | Engineered Biocontrol | The amb gene cluster has been successfully expressed in P. fluorescens, enabling it to produce AMB and inhibit E. amylovora. nih.govresearchgate.net |

Q & A

Q. Experimental validation :

- Gene knockout studies : Disruption of ambB abolishes AMB production, confirmed via LC-MS .

- Isotopic labeling : -labeled glutamate and alanine trace carbon incorporation into AMB, validating precursor roles .

Basic: What analytical techniques are used to detect and quantify AMB in biological samples?

AMB detection requires high-resolution methods due to its structural complexity:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantifies AMB using retention time and m/z 146.1 (positive ion mode) .

- Nuclear Magnetic Resonance (NMR) : and NMR identify characteristic signals (e.g., trans-3-butenoic acid protons at δ 6.2–6.8 ppm) .

- Bioassays : Growth inhibition of Erwinia amylovora confirms bioactive AMB presence .

Advanced: How does the condensation (C) domain of AmbB facilitate AMB biosynthesis, and what structural insights guide mutagenesis studies?

The AmbB C-domain catalyzes peptide bond formation. Structural studies reveal:

Q. Methodology :

- X-ray crystallography : Resolved apo-, holo-, and substrate-bound AmbB structures at 2.1–2.8 Å resolution .

- Site-directed mutagenesis : His953Ala mutation reduces catalytic activity by >90%, confirmed via in vitro assays .

Advanced: How does AMB inhibit δ-aminolevulinic acid (ALA) synthetase and dehydrase, and what kinetic assays elucidate this mechanism?

AMB acts as a competitive inhibitor:

- ALA synthetase : Mimics the substrate (glycine/succinyl-CoA), blocking heme biosynthesis. values are determined via Lineweaver-Burk plots .

- Dehydrase inhibition : Disrupts porphobilinogen formation, measured via spectrophotometric monitoring of product depletion .

Q. Experimental approaches :

- Enzyme kinetics : Pre-incubate enzymes with AMB, monitor NADH oxidation (ALA synthetase) or porphobilinogen absorbance (dehydrase) .

- Crystallography : Co-crystallization of AMB with ALA dehydrase identifies binding pockets .

Advanced: What genetic and biochemical strategies resolve contradictions in AMB’s reported biosynthetic steps?

Discrepancies in methoxylation timing are addressed via:

- Heterologous expression : Express amb gene clusters in E. coli to isolate intermediates .

- Time-course metabolomics : Track intermediate accumulation using LC-MS/MS after blocking methoxylation .

Advanced: How does AMB function as an antimetabolite against plant pathogens like Erwinia amylovora?

AMB inhibits pathogen growth through:

Q. Validation methods :

- Pathogen bioassays : Co-culture P. aeruginosa with E. amylovora on agar plates; AMB-deficient mutants lack inhibition zones .

- Transcriptomics : RNA-seq of AMB-treated E. amylovora reveals downregulated amino acid biosynthesis genes .

Advanced: What structural biology techniques elucidate AMB’s interaction with target enzymes?

- Molecular docking : Predict AMB binding to ALA synthetase using AutoDock Vina .

- Cryo-EM : Resolve AMB-enzyme complexes at near-atomic resolution (e.g., 3.2 Å for ALA dehydrase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.